molecular formula C13H18N4O2 B4033263 2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine

2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No.: B4033263
M. Wt: 262.31 g/mol
InChI Key: YDVNPRYCQGGRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.14297583 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Tracer for Imaging Cerebral Adenosine A2A Receptors

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine [(11)C]-3, a derivative relevant to the compound of interest, was synthesized and evaluated for mapping cerebral adenosine A2A receptors (A2ARs) with PET. This tracer exhibited favorable brain kinetics and suitability for A2AR PET imaging, with the highest uptake in the striatum, consistent with known A2AR distribution. The study underscores the potential utility of such derivatives in neuroimaging and neurological research (Zhou et al., 2014).

Adenosine A2A Receptor Antagonists

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, closely related to the compound , have demonstrated potent and selective antagonism of adenosine A(2a) receptors. This activity suggests potential applications in the treatment of Parkinson's disease. The study explored the replacement of the piperazinyl group with linear, monocyclic, and bicyclic diamines, identifying (R)-2-(aminomethyl)pyrrolidine as a notably potent and selective alternative. These derivatives exhibit low nanomolar affinity toward the A(2a) receptor, underscoring their potential therapeutic value (Vu et al., 2004).

DNA Interaction Studies

Research into unfused tricyclic aromatic systems containing terminal piperazino substituents, which relate to the structure of interest, revealed significant insights into DNA interactions. These studies have shown that such compounds, including 2a and 2b, exhibit diverse DNA-binding behaviors, ranging from intercalation to groove binding. This variation in DNA interaction mechanisms suggests potential applications in the development of therapeutic agents targeting DNA or amplifying the activity of anticancer drugs (Wilson et al., 1990).

Anti-Inflammatory and Analgesic Activities

A study on pyrimidine derivatives synthesized from 4-isothiocyanato-4-methylpentan-2-one and various amines, including 2-aminobenzonitrile and furfurylamine, revealed notable anti-inflammatory and analgesic activities. These compounds, reflecting the structural motif of interest, were found to have comparable or superior efficacy to standard drugs in models of inflammation and pain. This research indicates the potential of such compounds in developing new therapeutic agents for treating pain and inflammation (Sondhi et al., 2007).

Properties

IUPAC Name

oxolan-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h2,4-5,11H,1,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNPRYCQGGRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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